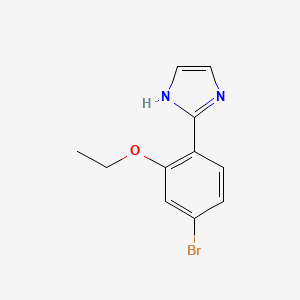

2-(4-Bromo-2-ethoxyphenyl)-1H-imidazole

Description

Significance of Imidazole (B134444) as a Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a promising starting point for the development of new therapeutic agents. The imidazole nucleus fits this description perfectly, as it is a key component in numerous natural products, including the amino acid histidine, histamine, and purines. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for a wide range of interactions with biological macromolecules such as enzymes and receptors. tandfonline.commdpi.com

This versatility has led to the development of a broad spectrum of imidazole-containing drugs with diverse therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antiviral agents. wikipedia.orgijprajournal.comnih.gov The structural features of the imidazole ring can be readily modified, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives to enhance their efficacy and selectivity. nih.gov

Overview of Bromophenyl-Substituted Imidazole Derivatives in Research

The incorporation of a bromophenyl group into the imidazole scaffold has been a strategy employed by researchers to explore new chemical space and develop compounds with unique biological activities. The bromine atom, being a halogen, can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to target proteins and its ability to cross cell membranes.

Research into bromophenyl-substituted imidazoles has yielded compounds with a range of biological activities. For instance, studies on various 2-(substituted phenyl)-1H-imidazole derivatives have demonstrated their potential as antimicrobial and antiviral agents. nih.gov The position and nature of substituents on the phenyl ring, including bromine, have been shown to be critical for the observed biological effects.

A variety of synthetic methods are available for the preparation of these compounds, with the Debus-Radziszewski imidazole synthesis being a classic and versatile approach. wikipedia.orgscribd.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org Modern variations of this and other synthetic routes allow for the efficient production of a diverse library of substituted imidazole derivatives for biological screening. tandfonline.comnih.gov

Specific Research Focus on 2-(4-Bromo-2-ethoxyphenyl)-1H-imidazole

While extensive research exists for the broader class of bromophenyl-imidazoles, specific and detailed research findings on this compound are not widely available in the public domain. However, based on the established significance of the imidazole scaffold and the known effects of bromo and ethoxy substitutions, a focused research effort on this particular compound would be a logical and potentially fruitful endeavor.

The presence of the 4-bromo substituent on the phenyl ring is a common feature in many biologically active imidazoles. The additional 2-ethoxy group introduces a new dimension to the molecule's structure-activity relationship. This ethoxy group can potentially engage in additional hydrogen bonding interactions with biological targets and may also influence the compound's metabolic stability and pharmacokinetic profile.

Therefore, the primary research focus for this compound would likely be in the discovery of novel therapeutic agents. The investigation would probably encompass its synthesis, structural characterization, and a comprehensive evaluation of its biological activities, particularly in areas where related imidazole derivatives have shown promise, such as in oncology, infectious diseases, and inflammatory conditions. The unique combination of substituents on the phenyl ring makes it a novel candidate for screening in a wide array of biological assays.

| Compound Name | Biological Activity/Significance |

| Imidazole | Core scaffold in medicinal chemistry |

| 2-(Substituted phenyl)-1H-imidazole | Antimicrobial and antiviral properties nih.gov |

| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | Intermediate in organic synthesis tandfonline.com |

| 2-(4-Bromophenyl)-1H-benzimidazole | Antimicrobial activity |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-ethoxyphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-2-15-10-7-8(12)3-4-9(10)11-13-5-6-14-11/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZOIJDRVFWIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Bromo 2 Ethoxyphenyl 1h Imidazole

Direct Synthesis Approaches for 2-(4-Bromo-2-ethoxyphenyl)-1H-imidazole

The direct synthesis of the this compound framework can be achieved through several reliable methods, including multicomponent reactions and classical cyclization strategies. These approaches offer versatile pathways using readily available precursors.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) provide an efficient route for the synthesis of substituted imidazoles in a single step from three or four starting materials. The Debus-Radziszewski reaction is a cornerstone of imidazole (B134444) synthesis, involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). bwise.kr For the specific synthesis of 2,4,5-trisubstituted imidazoles, a common variation involves reacting a 1,2-diketone, an aldehyde, an amine, and an ammonium (B1175870) salt. rsc.org

To construct this compound, a three-component reaction would utilize 4-bromo-2-ethoxybenzaldehyde (B581271), glyoxal (B1671930) (as the 1,2-dicarbonyl component), and ammonium acetate (B1210297) as the ammonia source. Various catalysts, such as HBF₄–SiO₂, LiBF₄, or Zn(BF₄)₂, can be employed to promote this transformation, often in solvents like acetic acid or under solvent-free conditions. rsc.orgresearchgate.net

A potential four-component synthesis could involve 4-bromo-2-ethoxybenzaldehyde, a primary amine, a 2-bromoacetophenone (B140003) derivative, and ammonium acetate, which upon heating, yield highly functionalized imidazoles. organic-chemistry.org This method offers the advantage of introducing substituents at multiple positions on the imidazole ring simultaneously. organic-chemistry.org

Table 1: Proposed Multicomponent Reaction for this compound

| Component 1 | Component 2 | Ammonia Source | Catalyst (Example) | Conditions (Example) | Product |

|---|

Cyclization Reactions for Imidazole Ring Formation

The formation of the imidazole ring through cyclization is a fundamental and widely used synthetic strategy. A primary method involves the condensation of a 1,2-diamino compound with an aldehyde. nih.gov For the target molecule, this would entail the reaction between 1,2-diaminoethane and 4-bromo-2-ethoxybenzaldehyde, followed by an oxidation step to form the aromatic imidazole ring.

Another robust cyclization approach is the reaction of an amidine with an α-haloketone. researchgate.net In this context, the synthesis would start with the formation of 4-bromo-2-ethoxybenzamidine. This amidine would then be reacted with a 2-haloacetaldehyde derivative (e.g., 2-bromoacetaldehyde) to yield the desired this compound. This method is particularly effective for producing 2,4-disubstituted imidazoles. acs.org

Catalyst-Free Synthetic Protocols

Catalyst-free synthesis offers a greener and more cost-effective alternative for imidazole formation. Often, these reactions are thermally driven. For instance, the one-pot synthesis of 1,2,4-trisubstituted imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions at elevated temperatures (e.g., 130°C). organic-chemistry.org

Adapting this for the target compound, one could envision a reaction between 4-bromo-2-ethoxybenzaldehyde and other necessary precursors under thermal, catalyst-free conditions. Similarly, the condensation of 1,2-diaminobenzenes with aldehydes to form benzimidazoles can proceed without a catalyst, suggesting that simpler diamines might also react under similar conditions to form the core imidazole structure. nih.gov

Advanced Strategies for Regioselective Functionalization of Imidazole Cores

Once the this compound core is synthesized, the bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications. Transition metal-catalyzed cross-coupling reactions are particularly powerful for this purpose.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are preeminent in their ability to form new carbon-carbon and carbon-heteroatom bonds at the site of a halogen. nih.gov The bromo-substituent at the C-4 position of the phenyl ring is ideally suited for such transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.org In the case of this compound, the bromo group can be readily coupled with a wide range of aryl or heteroaryl boronic acids or their esters. nih.govclockss.org This reaction would allow for the synthesis of a diverse library of biaryl-imidazole derivatives.

The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex such as Pd(PPh₃)₄. mdpi.comchemrevlett.com The choice of ligand (e.g., phosphines like PPh₃ or more sterically demanding biarylphosphines) and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for achieving high yields. mdpi.comacs.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst System (Pd Source / Ligand) | Base | Solvent | Product Example |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-(4-Phenyl-2-ethoxyphenyl)-1H-imidazole |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. wikipedia.org This reaction would transform the bromo-substituent of the target molecule into a primary or secondary amino group, or even attach various N-heterocycles. wikipedia.orgnih.gov This method has been successfully applied to bromo-substituted imidazoles and other challenging heterocyclic substrates. nih.govnih.gov

The catalytic system for this transformation typically consists of a palladium source (e.g., Pd(OAc)₂ or a Pd(I) dimer precatalyst) and a specialized, bulky electron-rich phosphine (B1218219) ligand such as XPhos or JohnPhos. nih.govrsc.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required to facilitate the reaction. nih.govrsc.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Product Example |

|---|---|---|---|---|---|

| This compound | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 2-(4-Morpholino-2-ethoxyphenyl)-1H-imidazole |

Copper-Catalyzed Reactions

Copper-catalyzed reactions are pivotal in the synthesis and functionalization of heterocyclic compounds, including imidazole derivatives. These methods are valued for their efficiency, mild reaction conditions, and high functional group tolerance. For instance, copper catalysis can be employed for the α–functionalization of nitroalkanes with propargyl bromides, providing a route to complex homopropargylic nitroalkanes which are precursors to various N-heterocycles. nih.gov This methodology, using a simple copper catalyst system, is robust and could be adapted for creating precursors to substituted imidazoles. nih.gov

Furthermore, copper-catalyzed annulation reactions represent an efficient strategy for constructing heterocyclic rings. rsc.orgrsc.org For example, a copper-catalyzed annulation of diazo esters with propargyl amines has been developed for the synthesis of 2,5-dihydropyrroles. rsc.org Similarly, a formal [4+1] annulation of N-propargyl ynamides with diketones, facilitated by a copper catalyst, allows for the construction of two new five-membered heterocycles in a single step. rsc.org Such strategies could conceptually be applied to build upon the this compound core. Copper-catalyzed hydrosilylation of 1,3-enynes is another powerful method for creating versatile organosilane building blocks like propargylsilanes and allenylsilanes, which can be used in further synthetic elaborations. nih.gov

Electrochemical Synthesis Methods for Imidazole Derivatization

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for derivatizing imidazoles, often avoiding the need for harsh reagents or metal catalysts. nih.govnih.gov An electrochemically induced synthesis of imidazoles has been developed from vinyl azides and benzyl (B1604629) amines, yielding a variety of substituted imidazoles. nih.gov This process involves the generation of electrophilic iodine species and proceeds through a 2H-azirine intermediate before cyclization and aromatization. nih.govnih.gov The reactions are typically conducted under constant current in an undivided cell. nih.gov

This approach aligns with the principles of green chemistry by using electricity to drive the reaction at room temperature, which can lead to high selectivity and yield without the need for external oxidants or heating. google.com Electrochemical methods have also been applied to the synthesis of imidazole-containing polymers, demonstrating the versatility of this technique in creating complex molecular architectures. researchgate.net For the derivatization of this compound, electrochemical methods could provide a pathway for introducing new substituents onto the imidazole ring under mild conditions.

Optimization of Reaction Conditions for Specific Substitutions

The successful synthesis and derivatization of imidazole compounds often hinge on the careful optimization of reaction conditions, including the choice of solvent, base, temperature, and catalyst. nih.gov For N-alkylation reactions, a common modification for imidazoles, various base-solvent systems are typically screened to maximize yield and regioselectivity. nih.gov

For example, in the N-phenacylation of dibromobenzimidazoles, a study compared multiple systems to find the most effective conditions. The progress of these reactions was monitored by HPLC to determine the conversion rate. nih.gov The table below summarizes the optimization for a model reaction involving the N-alkylation of 5,6-dibromobenzimidazole.

Table 1: Optimization of N-alkylation Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | MeCN | Reflux | 24 | Low |

| 2 | NaH | DMF | 30 | 12 | Moderate |

| 3 | KOH | DMSO | RT | 48 | Low |

| 4 | NaHCO₃ | MeCN | Reflux | 24 | High |

Data is illustrative of typical optimization studies for N-alkylation of bromo-substituted benzimidazoles, which is analogous to the target compound. nih.gov

The results indicated that a NaHCO₃–MeCN system at reflux for 24 hours provided the best outcome. nih.gov Similarly, theoretical calculations, such as Density Functional Theory (DFT), can be used to understand the role of substituents and reaction pathways, aiding in the selective synthesis of desired products. beilstein-journals.org For substitutions on this compound, such optimization would be crucial for controlling the position and efficiency of functionalization, whether on the imidazole nitrogen or the aromatic ring. beilstein-journals.orgresearchgate.net

Derivatization and Analog Preparation of this compound

Modification of the Ethoxyphenyl Moiety

The 4-bromo-2-ethoxyphenyl group of the title compound offers two primary sites for modification: the bromine atom and the ethoxy group. The bromine atom is a versatile handle for cross-coupling reactions. For instance, Suzuki coupling reactions could be employed to replace the bromine with various aryl or alkyl groups, significantly diversifying the molecular structure. researchgate.net

The ethoxy group can also be a target for modification. Cleavage of the ether bond would yield a hydroxyl group, which could then be subjected to a wide range of subsequent reactions. This includes O-alkylation with different alkyl halides to introduce new ether functionalities or esterification to form ester derivatives. Such modifications can be used to explore structure-activity relationships in medicinal chemistry contexts.

Strategic Substitutions on the Imidazole Ring

The imidazole ring of this compound presents several positions for substitution, primarily the N-1 nitrogen and the C-4/C-5 carbon atoms.

N-Substitution: The most common modification is N-alkylation of the imidazole ring. nih.govresearchgate.net This is typically achieved by treating the imidazole with an alkyl halide in the presence of a base. A variety of alkylating agents can be used, including simple alkyl halides, benzyl halides, and phenacyl halides, to introduce diverse functionalities at the N-1 position. nih.govtsijournals.com The choice of base and solvent is critical for achieving high yields, as demonstrated in optimization studies. nih.gov

C-Substitution: Direct functionalization of the imidazole carbons (C-H activation) is another powerful strategy. youtube.com

Halogenation: Introduction of additional halogen atoms (e.g., iodine or chlorine) onto the imidazole ring can be achieved using reagents like N-iodosuccinimide. youtube.com

Nitration: The imidazole ring can be nitrated using standard nitrating agents, typically introducing a nitro group at the 4- or 5-position. youtube.com The strong electron-withdrawing nature of the nitro group often prevents multiple nitrations. youtube.com

Arylation and Alkylation: Direct C-H arylation or alkylation can also be performed, though these reactions can be more challenging and may require specific catalysts or directing groups. youtube.com

The table below provides examples of potential substitutions on an imidazole core.

Table 2: Examples of Strategic Substitutions on the Imidazole Ring

| Position | Substitution Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| N-1 | Alkylation | Benzyl Bromide | N-benzyl |

| N-1 | Acylation | 2,4-Dichlorophenacyl chloride | N-phenacyl |

| C-4/C-5 | Iodination | N-Iodosuccinimide (NIS) | Iodo |

Design and Synthesis of Hybrid Molecular Entities

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced or novel biological activities. kib.ac.cn The this compound scaffold can serve as a core structure for the design of such hybrids.

For instance, this imidazole core could be linked to other heterocyclic systems known for their biological relevance, such as oxadiazoles, thiadiazoles, or quinolines. mdpi.comnih.gov The synthesis of these hybrids often involves multi-step reaction sequences. A common approach is to first synthesize the core imidazole derivative with a reactive functional group (e.g., a carboxylic acid or an amine). This group is then used to couple the imidazole to the second molecular entity via amide bond formation or other reliable linking chemistries. mdpi.comnih.gov The design of these hybrids considers the spatial arrangement and electronic properties of the linked fragments to achieve desired interactions with biological targets. kib.ac.cnnih.gov

Biological Activity and Pharmacological Potential of 2 4 Bromo 2 Ethoxyphenyl 1h Imidazole Analogs

General Pharmacological Relevance of Imidazole (B134444) Derivatives

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is present in several important biological molecules, including the amino acid histidine, histamine, and purines in DNA. The versatility of the imidazole scaffold has led to its incorporation into a wide array of therapeutic agents with activities spanning from anticancer and antimicrobial to anti-inflammatory and antiviral. ijcce.ac.ir

Role in Hydrogen Bonding and π-π Interactions with Biological Targets

The unique arrangement of nitrogen atoms in the imidazole ring allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules such as enzymes and receptors. The electron-rich nature of the imidazole ring also enables it to participate in π-π stacking interactions, which are crucial for the binding of drugs to their targets. nih.gov These non-covalent interactions are fundamental to the molecular recognition processes that govern the biological activity of many pharmaceuticals.

Versatility as a Building Block in Pharmaceutical Compounds

The imidazole nucleus is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a versatile scaffold for the development of ligands for a variety of biological targets. Its synthetic tractability allows for the facile introduction of various substituents at different positions of the ring, enabling the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. This has led to the development of a vast library of imidazole-containing compounds with a broad spectrum of therapeutic applications.

Investigated Biological Activities of 2-(4-Bromo-2-ethoxyphenyl)-1H-imidazole and its Analogs

While specific studies on this compound are not extensively documented in the reviewed literature, the biological activities of its structural analogs, particularly those bearing substituted phenyl rings, provide significant insights into its potential pharmacological profile. The presence of a bromine atom and an ethoxy group on the phenyl ring is expected to modulate the compound's activity, as halogens and alkoxy groups are known to influence factors such as lipophilicity, metabolic stability, and receptor binding affinity. nih.gov

Enzyme Inhibition Studies

Imidazole derivatives are well-known inhibitors of various enzymes, a property that underpins many of their therapeutic effects.

Kinases: A number of imidazole-based compounds have been identified as potent kinase inhibitors. For instance, trisubstituted imidazole derivatives have shown inhibitory activity against p38α MAP kinase. researchgate.net Furthermore, novel 1H-benzo[d]imidazole hybrids have demonstrated potential as multi-kinase inhibitors, with significant activity against EGFR, Her2, and CDK2. mdpi.com The substitution pattern on the phenyl ring of 2-phenyl-1H-imidazole analogs plays a crucial role in determining their kinase inhibitory potency and selectivity.

Phosphodiesterase-3 (PDE3): Imidazole derivatives are a known class of phosphodiesterase inhibitors. acs.orgdrugbank.com A "heterocycle-phenyl-imidazole" (H-P-I) pattern has been identified as important for the positive inotropic activity of many second-generation PDE3 inhibitors. wikipedia.org These compounds increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to increased cardiac contractility. wikipedia.org

Guanylate Cyclase: Imidazole can modulate the activity of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway. nih.gov Although imidazole alone has little effect, it can synergistically activate sGC in the presence of other activators like YC-1. nih.gov This suggests that imidazole-containing compounds could have a role in conditions where sGC modulation is beneficial.

COX-2: Many 1,2-diaryl-substituted imidazole derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. nih.govmdpi.combrieflands.comresearchgate.net The selectivity for COX-2 over COX-1 is often attributed to the presence of specific substituents, such as a methanesulfonyl or sulfonamido group, on one of the aryl rings. nih.gov The nature and position of substituents on the phenyl ring are critical for both the potency and selectivity of COX-2 inhibition. nih.gov

Below is a table summarizing the enzyme inhibitory activities of some representative imidazole derivatives.

| Compound Class | Target Enzyme | Key Findings |

| Trisubstituted imidazoles | p38α MAP kinase | Some derivatives showed IC50 values in the nanomolar range. researchgate.net |

| 1H-benzo[d]imidazole hybrids | Multi-kinases (EGFR, Her2, CDK2) | 3-Bromo substituted derivative exhibited potent cytotoxic activity. mdpi.com |

| Imidazole derivatives | Phosphodiesterase (PDE) | Known inhibitors, with some showing selectivity for PDE3. acs.orgwikipedia.org |

| Imidazole | Soluble Guanylate Cyclase (sGC) | Can synergistically activate sGC in the presence of other activators. nih.gov |

| 1,2-diaryl imidazoles | COX-2 | Many derivatives are potent and selective COX-2 inhibitors. nih.govbrieflands.com |

Receptor Modulation

The imidazole scaffold is present in ligands for a variety of receptors. For example, a series of 2,4-diphenyl-1H-imidazole analogs have been synthesized and shown to be potent agonists of the human CB2 receptor, with high selectivity over the CB1 receptor, suggesting their potential use in the treatment of chronic pain. nih.gov Additionally, 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators of the α1β2γ2GABA-A receptor. nih.govnih.gov Fused imidazoles have also been investigated as modulators of the μ-opioid receptor. mdpi.com

The following table highlights some receptor modulation activities of imidazole derivatives.

| Compound Class | Target Receptor | Activity |

| 2,4-diphenyl-1H-imidazoles | Cannabinoid Receptor 2 (CB2) | Potent and selective agonists. nih.gov |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor | Positive allosteric modulators. nih.govnih.gov |

| Imidazo[1,2-a]imidazole-5,6-diones | μ-Opioid Receptor (MOP) | Negative allosteric modulators. mdpi.com |

Antiproliferative and Anticancer Mechanisms

A significant area of research for imidazole derivatives is in the field of oncology. Numerous analogs have demonstrated potent antiproliferative activity against a variety of cancer cell lines.

For instance, novel 2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazole derivatives have shown significant cytotoxic activity against HeLa (human cervical carcinoma) cell lines. researchgate.net The presence of a bromo substituent on the imidazole ring has been noted in compounds with significant anticonvulsant effects, indicating its potential contribution to biological activity. Biphenyl linked fused imidazoles have also shown promising results against leukemia, colon, ovarian, and breast cancer cell lines. researchgate.net

The mechanisms underlying the anticancer effects of imidazole derivatives are diverse and can include the inhibition of key enzymes involved in cancer progression, such as kinases, and the induction of apoptosis. For example, some benzimidazole derivatives have been shown to exert their antiproliferative effects by inducing the generation of reactive oxygen species (ROS). Furthermore, certain 1-(diarylmethyl)-1H-imidazoles have been investigated as anti-mitotic agents in breast cancer. mdpi.com A series of 4-acetylphenylamine-based imidazole derivatives demonstrated cytotoxicity against breast, prostate, and brain cancer cells in 3D cultures. nih.gov

The table below summarizes the antiproliferative activities of selected imidazole derivatives.

| Compound Class | Cancer Cell Line(s) | Key Findings |

| 2-bromo-4-nitro-1,5-diphenyl-1H-imidazoles | HeLa | Showed highly potent cytotoxic activity. researchgate.net |

| Biphenyl linked fused imidazoles | Leukemia, Colon, Ovarian, Breast | Demonstrated promising anticancer activity. researchgate.net |

| 1-(Diarylmethyl)-1H-imidazoles | MCF-7 (Breast) | Investigated as anti-mitotic agents. mdpi.com |

| 4-acetylphenylamine-based imidazoles | MDA-MB-231 (Breast), PPC-1 (Prostate), U-87 (Glioblastoma) | Showed cytotoxicity with EC50 values in the micromolar range. nih.gov |

| 2-aryl-1H-phenanthro[9,10-d]imidazoles | AGS, HepG2, MCF-7 | Exhibited extremely potent cytotoxic activity with sub-nanomolar IC50s. ijcce.ac.ir |

Antimicrobial and Antiviral Properties

The imidazole scaffold is a crucial component in many synthetic compounds with a broad spectrum of biological activities, including antimicrobial and antiviral properties. Analogs of this compound, which feature a substituted phenyl ring attached to an imidazole core, have been investigated for their potential to combat various pathogens. Research into related structures demonstrates that modifications on the phenyl and imidazole rings can significantly influence their efficacy against bacteria, fungi, and viruses.

A variety of 2-(substituted phenyl)-1H-imidazole derivatives have been evaluated for their antiviral activity against several virus strains, including vaccinia virus (VV), herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), Coxsackie virus B4 (CV-B4), vesicular stomatitis virus (VSV), and respiratory syncytial virus (RSV) nih.gov. The imidazole core is a key feature in compounds designed to inhibit viral replication nih.gov. For instance, certain imidazole thioacetanilide derivatives have shown potent anti-HIV activity nih.gov. In the context of the Flaviviridae family, some 2-phenylbenzimidazole derivatives have demonstrated activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV), with EC₅₀ values ranging from 0.8 to 8.0 μM researchgate.net. One of the most potent compounds also inhibited the HCV replicon with an EC₅₀ value of 1.11 μM researchgate.net. Furthermore, some analogs have shown moderate activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) researchgate.net. The structural similarity of this compound to these active compounds suggests potential for broad-spectrum antiviral applications.

In terms of antibacterial activity, imidazole-containing hybrids have been synthesized and tested against both Gram-positive and Gram-negative bacteria nih.gov. For example, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids displayed significant activity against E. coli with Minimum Inhibitory Concentration (MIC) values between 4.9 and 17 µM nih.gov. Similarly, a series of 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives showed potent inhibition of several bacterial strains, with MIC values in the range of 4–256 nmol/mL plu.mx. One derivative, [2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole], was particularly effective against S. aureus with an MIC of 8 nmol/mL, outperforming reference drugs like ciprofloxacin and amoxicillin plu.mx. Studies on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, which also feature a bromo-substituted phenyl group, have shown that these compounds can exhibit potent antibacterial and antifungal activities when compared to standard drugs researchgate.net. The antimicrobial screening of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed activity against Gram-positive bacteria with MIC values of 2.5–5.0 mg/mL nih.gov.

| Compound Class | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-Phenylbenzimidazole derivative | Bovine Viral Diarrhea Virus (BVDV) | EC₅₀ | 0.80 μM | researchgate.net |

| 2-Phenylbenzimidazole derivative | Hepatitis C Virus (HCV) Replicon | EC₅₀ | 1.11 μM | researchgate.net |

| 5-Nitroimidazole/1,3,4-oxadiazole hybrid | E. coli | MIC | 4.9–17 µM | nih.gov |

| 2-Ethyl-1-(4-pentoxy)phenyl-1H-imidazole | S. aureus | MIC | 8 nmol/mL | plu.mx |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | nih.gov |

Anti-inflammatory Pathways

Imidazole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response. The nuclear factor-κB (NF-κB) pathway is a critical regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes nih.gov.

Research has shown that certain imidazole-based compounds can effectively inhibit the activation of the NF-κB pathway nih.gov. This inhibition can occur by preventing the phosphorylation and subsequent nuclear translocation of NF-κB subunits, which in turn suppresses the expression of target genes like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.gov. For instance, a specific imidazole derivative, referred to as compound 51, was found to inhibit NF-κB activity with an IC₅₀ value of 172.2 ± 11.4 nM nih.gov. This compound also suppressed the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key inflammatory mediators regulated by NF-κB nih.gov.

Another crucial signaling cascade in inflammation is the mitogen-activated protein kinase (MAPK) pathway, which includes p38, JNK, and ERK kinases nih.gov. This pathway works in concert with NF-κB to promote the production of inflammatory mediators nih.gov. Studies have demonstrated that imidazole derivatives can suppress the activation of the MAPK pathway. Compound 51, for example, significantly decreased the LPS-induced phosphorylation of p38, JNK, and ERK nih.gov. Furthermore, a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated as inhibitors of p38 MAP kinase. One of the most active compounds, AA6, exhibited a p38 kinase inhibitory IC₅₀ value of 403.57 ± 6.35 nM nih.gov. The ability of these compounds to target both the NF-κB and MAPK pathways highlights their potential as multi-targeted anti-inflammatory agents.

| Compound/Class | Target/Assay | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Compound 51 (Imidazole derivative) | NF-κB activity inhibition | IC₅₀ | 172.2 ± 11.4 nM | nih.gov |

| Compound 51 (Imidazole derivative) | Nitric Oxide (NO) release inhibition | IC₅₀ | 3.1 ± 1.1 μM | nih.gov |

| Compound AA6 (N-substituted imidazole derivative) | p38 MAP kinase inhibition | IC₅₀ | 403.57 ± 6.35 nM | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase (Trypsin) inhibition | IC₅₀ | 0.04–0.07 mg/mL | nih.gov |

Elucidation of Molecular Targets and Proposed Mechanisms of Action

The pharmacological effects of this compound analogs are rooted in their interactions with specific molecular targets. Elucidating these targets and the subsequent mechanisms of action is crucial for understanding their therapeutic potential. Based on studies of structurally related imidazole compounds, several key molecular targets have been identified in the context of anti-inflammatory activity.

A primary mechanism of action for anti-inflammatory imidazole derivatives is the inhibition of the NF-κB signaling pathway nih.gov. The proposed mechanism involves the suppression of phosphorylation and nuclear translocation of NF-κB proteins nih.gov. By preventing the activation of this central transcription factor, these compounds effectively block the transcription of a cascade of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2 nih.gov. COX-2 is a well-established target for anti-inflammatory drugs, and its inhibition by imidazole derivatives contributes significantly to their therapeutic effect nih.govresearchgate.net.

In addition to the NF-κB pathway, the MAPK signaling cascade is another key target. Specifically, p38 MAP kinase has been identified as a direct target for certain imidazole derivatives nih.gov. Docking studies have been performed to investigate the binding affinity of these novel compounds to the active site of the p38α MAP kinase protein nih.gov. The proposed mechanism involves the compound binding to the kinase's active site, thereby inhibiting its phosphorylation activity. This action prevents the downstream activation of other kinases and transcription factors that are involved in the inflammatory response nih.gov. The dual inhibition of both NF-κB and MAPK pathways by a single compound represents a powerful multitargeted approach to controlling inflammation nih.gov.

Spectroscopic and Structural Characterization Methodologies in Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

No published ¹H NMR, ¹³C NMR, or 2D NMR spectroscopic data for 2-(4-Bromo-2-ethoxyphenyl)-1H-imidazole could be found.

Infrared (IR) and Raman Spectroscopy Methods (e.g., FT-IR, FT-Raman)

No experimental FT-IR or FT-Raman spectra for this compound are available in the surveyed literature.

Mass Spectrometry Approaches (e.g., GC-Mass, HRMS)

There is no available mass spectrometry data, such as from GC-Mass or High-Resolution Mass Spectrometry (HRMS), for this compound.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

A crystal structure for this compound has not been reported, and as such, no X-ray crystallographic data is available.

Elemental Analysis

No elemental analysis data for this compound has been published.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-(4-Bromo-2-ethoxyphenyl)-1H-imidazole and Related Compounds

Direct research on This compound is not extensively documented in current literature. However, a comprehensive analysis of structurally similar compounds allows for a scientifically grounded projection of its potential properties and areas of interest. The imidazole (B134444) core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties technion.ac.ilresearchgate.netresearchgate.net.

The synthesis of this specific compound can be plausibly achieved through established methodologies, most notably the Debus-Radziszewski reaction ijprajournal.comwikipedia.orgmdpi.comslideshare.net. This approach involves the condensation of an appropriately substituted benzaldehyde—in this case, 4-bromo-2-ethoxybenzaldehyde (B581271) —with a 1,2-dicarbonyl compound (e.g., glyoxal) and an ammonia (B1221849) source. The key precursor, 4-bromo-2-ethoxybenzaldehyde , can be synthesized from the commercially available 4-bromo-2-hydroxybenzaldehyde via a standard Williamson ether synthesis.

The biological potential of This compound can be inferred from analogues. The presence of a bromophenyl group is a common feature in bioactive molecules, often enhancing lipophilicity and modulating interaction with biological targets acs.org. Phenylimidazole derivatives have been explored as cyclooxygenase (COX) inhibitors and ligands for the estrogen receptor acs.org. Furthermore, various 2-phenyl-1H-benzimidazole derivatives have shown promise as potent α-glucosidase inhibitors, suggesting a potential anti-diabetic application nih.gov. The ethoxy group at the ortho position may influence the compound's conformation and metabolic stability, potentially offering advantages over simpler substituted analogues.

The table below summarizes key research findings on related imidazole compounds, providing a basis for predicting the potential activities of This compound .

| Compound Class | Observed Biological Activities | Potential Implication for Target Compound |

| 2-(Halogenated-phenyl)-1H-imidazoles | Antimicrobial, Anticancer, Anti-inflammatory acs.org | The 4-bromo substituent suggests potential for similar activities. |

| 2-(Alkoxy-phenyl)-1H-imidazoles | Receptor Agonism (e.g., S1P receptor), Enzyme Inhibition | The 2-ethoxy group may confer specific receptor binding or enzyme inhibitory properties. |

| 2,4,5-Tris(hydroxyphenyl)-1H-imidazoles | Estrogen Receptor Ligands, Antiproliferative Effects acs.org | The core phenyl-imidazole structure is a viable backbone for hormonal activity modulation. |

| 2-Phenyl-1H-benzimidazoles | α-Glucosidase Inhibition (Anti-diabetic) nih.gov | Potential for enzyme inhibition relevant to metabolic diseases. |

Emerging Trends and Challenges in Imidazole Chemistry

The field of imidazole chemistry is continually evolving, driven by the demand for novel therapeutic agents and functional materials. Several key trends and challenges are shaping current research:

Green Synthesis: There is a strong emphasis on developing more environmentally benign synthetic methods. This includes the use of ultrasound-assisted reactions, microwave irradiation, and biodegradable catalysts like citric acid or lactic acid to drive imidazole synthesis under milder conditions, reducing waste and energy consumption ijprajournal.comnih.gov.

Catalyst Development: Research is focused on creating more efficient and reusable catalysts for imidazole synthesis. This includes the use of solid acid catalysts and nanoporous materials which offer advantages in terms of separation and recyclability over traditional homogeneous catalysts ijprajournal.com.

Multicomponent Reactions (MCRs): One-pot syntheses, such as the Debus-Radziszewski reaction, remain a highly attractive strategy due to their high atom economy and operational simplicity ijprajournal.comwikipedia.orgmdpi.com. The ongoing challenge is to expand the scope of these reactions to create more complex and diverse molecular architectures with high regioselectivity.

Functionalization and Scaffolding: A significant challenge lies in the precise and controlled functionalization of the imidazole ring at its various positions. Developing regioselective synthetic protocols is crucial for establishing clear structure-activity relationships (SAR) and optimizing the properties of imidazole-based compounds for specific applications researchgate.net.

Medicinal Chemistry Applications: While the imidazole scaffold is well-established, the rise of drug resistance in infectious diseases and cancer necessitates the discovery of novel derivatives with new mechanisms of action. A major trend is the incorporation of the imidazole moiety into hybrid molecules to create multi-target-directed ligands acs.org.

Future Prospects and Untapped Research Avenues for this compound Derivatives

Given the lack of specific data on This compound , the compound represents a greenfield for chemical and biological investigation. The following are promising and untapped research avenues:

Systematic Biological Screening: The most immediate prospect is the synthesis and comprehensive biological evaluation of the compound. Based on the activities of its analogues, initial screening should focus on:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Evaluating cytotoxicity against various human cancer cell lines (e.g., breast, colon, lung).

Anti-inflammatory Activity: Assessing the inhibition of key inflammatory enzymes like COX-1 and COX-2.

Enzyme Inhibition: Screening against enzymes relevant to metabolic diseases, such as α-glucosidase.

Derivatization and Structure-Activity Relationship (SAR) Studies: The core structure of This compound is ripe for chemical modification to explore SAR. Key modifications could include:

Substitution at the N-1 position: Introducing various alkyl or aryl groups at the N-1 position of the imidazole ring to modulate lipophilicity and target engagement, a common strategy to enhance biological activity acs.org.

Modification of the Ethoxy Group: Replacing the ethoxy group with other alkoxy groups of varying chain lengths (methoxy, propoxy, etc.) to probe the impact of sterics and lipophilicity on activity.

Bioisosteric Replacement of Bromine: Substituting the bromine atom with other halogens (Cl, F) or a trifluoromethyl group to fine-tune electronic properties and metabolic stability.

Materials Science Applications: Imidazole derivatives are also used in the development of functional materials. Future research could explore the potential of this compound and its derivatives as:

Corrosion Inhibitors: The nitrogen atoms in the imidazole ring can coordinate with metal surfaces, offering potential protection.

Ionic Liquids: N-alkylation could lead to the formation of imidazolium salts, which are important ionic liquids.

Ligands in Coordination Chemistry: The imidazole moiety can act as a ligand for transition metals, opening avenues for the development of new catalysts or metal-organic frameworks (MOFs).

The table below outlines potential future research directions.

| Research Avenue | Specific Goals | Rationale |

| Pharmacological Profiling | Perform in vitro screening for antimicrobial, anticancer, and anti-inflammatory activities. | Based on established activities of structurally related bromo- and alkoxy-phenyl imidazoles technion.ac.ilacs.org. |

| SAR Studies | Synthesize a library of derivatives by modifying the N-1, ethoxy, and bromo positions. | To identify key structural features required for potency and selectivity and to optimize lead compounds. |

| Mechanistic Studies | For any identified biological activity, conduct studies (e.g., enzyme kinetics, molecular docking) to determine the mechanism of action. | To understand how the compound interacts with biological targets, facilitating rational drug design. |

| Advanced Materials | Investigate its potential as a corrosion inhibitor, a precursor to ionic liquids, or a ligand in catalysis. | The inherent chemical properties of the imidazole ring are suitable for these applications researchgate.net. |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 2-(4-Bromo-2-ethoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of substituted benzaldehydes with ammonium acetate in the presence of a brominated aryl precursor. Substituent positioning (e.g., bromo vs. ethoxy groups) significantly impacts reactivity; for example, electron-withdrawing bromo groups may require higher temperatures (120–140°C) and acidic catalysts (e.g., acetic acid) to achieve yields >80% . Optimization should include monitoring via TLC (Rf ~0.6–0.8 in ethyl acetate/hexane) and purification by column chromatography .

Q. How should researchers characterize the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- FTIR : Confirm C=N stretching (1610–1620 cm⁻¹) and C-Br vibrations (~590 cm⁻¹) .

- NMR : The ethoxy group’s protons appear as a quartet (δ 1.3–1.5 ppm for CH3) and triplet (δ 3.8–4.2 ppm for CH2), while aromatic protons in the 4-bromo-2-ethoxyphenyl moiety resonate at δ 7.2–8.3 ppm .

- X-ray Diffraction : Use SHELX for refinement and ORTEP-3 for visualizing hydrogen-bonding networks (e.g., N–H···Br interactions) .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >250°C) under nitrogen .

- Melting Point Consistency : Compare experimental values (e.g., 252–257°C) with literature to detect polymorphic variations .

Advanced Research Questions

Q. How can computational tools predict the compound’s bioactivity and pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). The bromo and ethoxy groups may enhance hydrophobic binding in active sites .

- ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability scores (>0.55), while ProTox-II evaluates hepatotoxicity risks .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Resolve overlapping signals caused by rotational barriers in the ethoxy group by acquiring spectra at elevated temperatures (e.g., 50°C) .

- Crystallographic Validation : Address ambiguous NOEs or coupling constants by refining X-ray structures with SHELXL .

Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) chains involving N–H···O (ethoxy) or N–H···Br interactions. These motifs influence solubility and melting behavior .

Q. What experimental designs optimize structure-activity relationships (SAR) for imidazole derivatives?

- Methodological Answer :

- Substituent Variation : Replace the ethoxy group with methoxy or halogenated analogs to study electronic effects on bioactivity .

- Bioassay Correlation : Test cytotoxicity (e.g., MTT assay on HeLa cells) and correlate IC₅₀ values with Hammett σ constants of substituents .

Q. How can crystallographic disorder in the bromophenyl ring be addressed during refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.